LogP Elevation Demonstrates Higher Lipophilicity Than Positional Isomers
The target compound's predicted LogP (4.04) is approximately 0.44 log units higher than that of the 3-substituted isomer (XlogP 3.6) [1] and the 4-substituted isomer (XlogP 3.6) [2]. This corresponds to a theoretical 2.75‑fold greater partitioning into octanol, indicating significantly increased lipophilicity attributable to the unique 2‑position orientation of the fluorophenylaminomethyl moiety .
| Evidence Dimension | Calculated octanol/water partition coefficient (LogP / XlogP) |
|---|---|
| Target Compound Data | LogP = 4.04 (ChemSrc-predicted) |
| Comparator Or Baseline | 3-substituted isomer (CAS 887587-39-5): XlogP = 3.6; 4-substituted isomer (CAS 887582-27-6): XlogP = 3.6 |
| Quantified Difference | ΔLogP ≈ +0.44 (target vs. 3-/4-isomers); theoretical ~2.75× greater octanol partitioning |
| Conditions | In silico prediction using fragment-based methods (ChemSrc LogP; BaseChem XlogP) |
Why This Matters
Higher lipophilicity directly influences passive membrane permeability and tissue distribution; scientists requiring a more lipophilic building block for crossing biological barriers can quantitatively select the 2‑substituted isomer over the 3‑ or 4‑substituted alternatives.
- [1] BaseChem. 1-Piperidinecarboxylic acid, 3-[[(3-fluorophenyl)amino]methyl]-, 1,1-dimethylethyl ester (XlogP 3.6). http://www.basechem.org/chemical/86881 (accessed 2026-05-06). View Source
- [2] BaseChem. 1-Piperidinecarboxylic acid, 4-[[(3-fluorophenyl)amino]methyl]-, 1,1-dimethylethyl ester (XlogP 3.6). http://www.basechem.org/chemical/85511 (accessed 2026-05-06). View Source
